molecular formula C18H17N3O4S B12122138 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B12122138
M. Wt: 371.4 g/mol
InChI Key: CUFJHUAMOYBCPB-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core linked to a sulfamoyl group and a dimethyl-oxazole moiety, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C18H17N3O4S/c1-12-13(2)20-25-18(12)21-26(23,24)16-10-8-15(9-11-16)19-17(22)14-6-4-3-5-7-14/h3-11,21H,1-2H3,(H,19,22)

InChI Key

CUFJHUAMOYBCPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dimethyl-1,2-oxazol-5-amine

The oxazole ring is synthesized through a cyclocondensation reaction between ethyl acetoacetate and hydroxylamine hydrochloride under acidic conditions. Key modifications include:

  • Reagents : Ethyl acetoacetate (1.2 equiv), hydroxylamine hydrochloride (1.5 equiv), acetic acid (solvent)

  • Conditions : Reflux at 110°C for 6–8 hours

  • Yield : 68–72%

The intermediate 3,4-dimethylisoxazol-5-amine is isolated via vacuum filtration and recrystallized using ethanol/water (3:1 v/v).

Sulfonamide Linkage Formation

The sulfonamide group is introduced through a nucleophilic substitution reaction between 4-aminobenzenesulfonyl chloride and the oxazole amine.

Reaction Protocol

  • Step 1 : 4-Aminobenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

  • Step 2 : 3,4-Dimethyl-1,2-oxazol-5-amine (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) as a base.

  • Step 3 : The mixture is stirred at room temperature for 12 hours.

ParameterValue
Temperature0°C → 25°C (ramp)
SolventAnhydrous DCM
Reaction Time12 hours
Yield85–90%

The product, 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline, is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4).

Benzamide Coupling Reaction

The final step involves coupling the sulfonamide intermediate with benzoyl chloride using a Schotten-Baumann reaction.

Optimized Procedure

  • Acylation :

    • 4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline (1.0 equiv) is suspended in tetrahydrofuran (THF).

    • Benzoyl chloride (1.2 equiv) is added slowly at 0°C.

    • Pyridine (3.0 equiv) is introduced to scavenge HCl.

  • Workup :

    • The reaction is quenched with ice-cold water, and the precipitate is filtered.

    • Crude product is recrystallized from ethanol to yield white crystals.

ParameterValue
Temperature0°C → 25°C
SolventTHF
Reaction Time4 hours
Yield75–80%
Purity (HPLC)≥98%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified protocol reduces reaction times by 60% using microwave irradiation:

  • Sulfonamide formation : 150°C, 20 minutes, 88% yield

  • Benzamide coupling : 120°C, 15 minutes, 82% yield

Solid-Phase Synthesis

Immobilized sulfonamide intermediates on Wang resin enable iterative coupling with benzoyl derivatives, achieving 70–75% overall yield.

Critical Challenges and Optimization

Impurity Control

  • Byproduct : Nonselective acylation at the oxazole nitrogen is mitigated by using bulky bases (e.g., DMAP).

  • Solvent Choice : Polar aprotic solvents (DMF, THF) suppress hydrolysis of benzoyl chloride.

Scale-Up Considerations

  • Batch Size : Pilot-scale reactions (1 kg) require slow addition of benzoyl chloride to prevent exothermic runaway.

  • Crystallization : Ethanol/water (4:1) enhances crystal habit for filtration efficiency.

Analytical Characterization

Key spectroscopic data for the final product:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.02 (d, J = 8.4 Hz, 2H), 7.89 (s, 1H), 7.61–7.54 (m, 5H), 2.41 (s, 3H), 2.33 (s, 3H).

  • HRMS : m/z 389.1423 [M+H]⁺ (calc. 389.1426) .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the oxazole ring or the sulfamoyl group.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the amide or sulfamoyl functionalities.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, often in the presence of a base or under mild heating.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It may also serve as a precursor for designing inhibitors of specific enzymes.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The presence of the oxazole and sulfamoyl groups is crucial for these biological activities.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and stability make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can mimic natural substrates of enzymes, leading to competitive inhibition. The oxazole ring may also interact with specific binding sites, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}methanamide

Uniqueness

Compared to similar compounds, N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide offers a unique combination of structural features that enhance its reactivity and biological activity. The presence of the benzamide group, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Biological Activity

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C16H16N6O7SC_{16}H_{16}N_{6}O_{7}S, with a molecular weight of 436.4 g/mol. Its structure features a benzamide core substituted with a sulfamoyl group linked to a dimethyl-oxazole moiety. The compound is characterized by several important physicochemical properties:

PropertyValue
Molecular Weight436.4 g/mol
LogP1.9068
LogD-0.1023
Polar Surface Area151.257 Ų
Hydrogen Bond Acceptors14
Hydrogen Bond Donors3

These properties suggest that the compound may exhibit significant interactions with biological targets, which is critical for its pharmacological activity.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit promising antitumor effects. For instance, derivatives of benzamide have been evaluated for their ability to inhibit fibroblast growth factor receptor 1 (FGFR1) in non-small cell lung cancer (NSCLC) cell lines. One study reported that a related compound inhibited five NSCLC cell lines with IC50 values ranging from 1.25 to 2.31 µM, demonstrating effective cell cycle arrest and apoptosis induction through FGFR1 inhibition .

The proposed mechanism of action for compounds in this class often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, specific inhibitors targeting FGFR1 showed that they could disrupt phosphorylation cascades critical for cancer cell survival . The binding affinity and interaction patterns were further elucidated through molecular docking studies, revealing multiple hydrogen bonds between the inhibitor and the target receptor.

Other Biological Activities

Apart from antitumor properties, benzamide derivatives have been explored for their antimicrobial and antifungal activities. A study evaluating various substituted benzamide derivatives indicated notable fungicidal activity against Sclerotinia sclerotiorum, outperforming standard treatments in some cases .

Case Study 1: FGFR1 Inhibition in NSCLC

In a study focusing on the structure-activity relationship (SAR) of benzamide derivatives, researchers synthesized several compounds and assessed their biological activity against NSCLC cell lines. The promising results indicated that modifications in the benzamide structure could enhance potency against FGFR1, leading to significant reductions in cell viability across multiple cancer types .

Case Study 2: Antifungal Efficacy

Another investigation highlighted the antifungal potential of benzamide derivatives against various fungal strains. The research demonstrated that certain substitutions on the benzamide framework significantly improved inhibitory effects, suggesting that structural modifications could lead to more effective antifungal agents .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide?

Methodological Answer: The synthesis involves coupling a sulfamoylphenyl intermediate with a benzamide moiety. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity of sulfonamide intermediates .
  • Temperature control : Reactions typically proceed at 60–80°C to minimize side-product formation .
  • Microwave-assisted synthesis : This method improves yields (e.g., 89% vs. 84% for conventional heating) by reducing reaction time and energy input .

Example Protocol:

React 4-aminophenylsulfonamide with 3,4-dimethyl-5-isoxazole sulfonyl chloride in DMF at 70°C.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Characterize intermediates via 1H^1H-NMR and LC-MS .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • X-ray crystallography : Use SHELXL (via WinGX suite) for small-molecule refinement. High-resolution data (>1.0 Å) ensure accurate bond-length and angle determination .
  • Spectroscopy :
    • IR : Confirm sulfonamide (-SO2_2NH) and benzamide (C=O) stretches (1633–1712 cm1^{-1}) .
    • 1H^1H-/13C^{13}C-NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and oxazole methyl groups (δ 2.1–2.4 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced enzyme inhibition?

Methodological Answer:

  • Core modifications :
    • Replace the benzamide with salicylamide (e.g., 5-chloro substitution improves PD-L1 inhibition by 57%) .
    • Vary oxazole substituents: 3,4-dimethyl groups enhance steric hindrance, reducing off-target binding .
  • Bioassay integration :
    • Screen derivatives against carbonic anhydrase IX (IC50_{50} < 1 µM) using fluorescence-based assays .
    • Validate via molecular docking (AutoDock Vina) to predict binding affinities to active sites .

Example SAR Table:

DerivativeR-GroupIC50_{50} (µM)Target Enzyme
ParentH2.5CA IX
Derivative5-Cl-salicylamide0.8PD-L1
Derivative4-F-phenyl1.2EGFR

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay standardization :
    • Use consistent cell lines (e.g., PC-3 prostate cancer cells) and incubation times (48–72 hrs) .
    • Normalize data to positive controls (e.g., acetazolamide for carbonic anhydrase assays) .
  • Mechanistic validation :
    • Perform isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
    • Cross-check enzyme inhibition with cellular viability assays (MTT) to rule off cytotoxicity artifacts .

Q. What in silico strategies are effective for predicting ADMET properties and target interactions?

Methodological Answer:

  • Molecular docking : Use Schrödinger’s Glide to model interactions with EGFR or PD-L1. Focus on hydrogen bonds with sulfonamide (-SO2_2NH) and hydrophobic contacts with oxazole .
  • ADMET prediction :
    • SwissADME: Estimate solubility (LogS = -4.2) and permeability (Caco-2 > 5 × 106^{-6} cm/s) .
    • ProTox-II: Predict hepatotoxicity (Probability = 0.72) and mutagenicity alerts .

Docking Results Table:

TargetBinding Energy (kcal/mol)Key Interactions
PD-L1-9.8H-bond: Tyr56, π-π: Phe19
EGFR-8.4H-bond: Thr766, Van der Waals: Leu694

Q. How can polymorphic forms of the compound impact crystallographic data interpretation?

Methodological Answer:

  • Crystallization screening : Use vapor diffusion with 24 solvent conditions (e.g., PEG 4000, DMSO) to isolate polymorphs .
  • Data refinement :
    • Apply TWIN laws in SHELXL for twinned crystals .
    • Compare unit cell parameters (e.g., Form I: a = 10.2 Å vs. Form II: a = 9.8 Å) to identify polymorphs .

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